GNE-987 -

GNE-987

Catalog Number: EVT-2515264
CAS Number:
Molecular Formula: C56H67F2N9O8S2
Molecular Weight: 1096.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of GNE-987 involves several key steps, focusing on the development of a bifunctional molecule that can effectively bind to BRD4 and VHL. The synthetic route typically includes:

  1. Formation of the BRD4 Ligand: This involves the chemical modification of existing BRD4 inhibitors to enhance their binding affinity and specificity.
  2. Linkage to VHL: A critical step is the conjugation of the BRD4 ligand to a VHL ligand, which enables the targeting of BRD4 for degradation.
  3. Optimization: The final compound is optimized for pharmacokinetic properties and stability, ensuring effective delivery and action within biological systems.

Technical parameters such as reaction conditions, solvent choice, and purification methods are crucial in achieving high yield and purity of GNE-987 .

Molecular Structure Analysis

GNE-987's molecular structure is characterized by its dual binding capabilities. It consists of:

  • A BRD4-targeting moiety: This part of the molecule binds specifically to the bromodomains of BRD4.
  • A VHL ligand: This component recruits the VHL E3 ligase for ubiquitination.

The precise molecular formula and structural details are often derived from X-ray crystallography or NMR studies, which provide insights into the spatial arrangement of atoms within GNE-987. The compound exhibits a well-defined three-dimensional structure that facilitates its interaction with both BRD4 and VHL .

Chemical Reactions Analysis

GNE-987 undergoes several significant chemical reactions during its mechanism of action:

  1. Binding Reaction: It forms a stable ternary complex with BRD4 and VHL, which is crucial for its function.
  2. Ubiquitination: Upon binding, GNE-987 facilitates the ubiquitination of BRD4 by VHL, marking it for degradation by the proteasome.
  3. Degradation: The ubiquitinated BRD4 is then targeted for proteasomal degradation, leading to reduced levels of this protein in cancer cells.

These reactions are vital for GNE-987's effectiveness as an anticancer agent, as they directly influence the cellular levels of oncogenic proteins regulated by BRD4 .

Mechanism of Action

The mechanism of action for GNE-987 involves several key processes:

  1. Target Engagement: GNE-987 binds to BRD4 with high affinity, disrupting its normal function in regulating gene expression related to cell growth and survival.
  2. Recruitment of E3 Ligase: The compound recruits VHL E3 ligase to the BRD4 target, facilitating its ubiquitination.
  3. Induction of Degradation: The ubiquitinated BRD4 is subsequently degraded by the proteasome, leading to decreased expression of oncogenes such as C-Myc.

This cascade results in significant antiproliferative effects across various cancer cell lines, including acute myeloid leukemia and glioblastoma .

Physical and Chemical Properties Analysis

GNE-987 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 Da (exact value depends on specific structural details).
  • Solubility: Soluble in common organic solvents; solubility in aqueous media may vary based on formulation.
  • Stability: Stability studies indicate that GNE-987 maintains its efficacy under physiological conditions but may require specific storage conditions to prevent degradation.

These properties are essential for determining optimal dosing regimens and delivery methods in therapeutic applications .

Applications

GNE-987 has significant potential applications in cancer therapy due to its ability to selectively degrade oncogenic proteins:

  1. Acute Myeloid Leukemia: Demonstrated efficacy in reducing tumor burden and improving survival rates in preclinical models.
  2. Glioblastoma: Exhibits antiproliferative effects through downregulation of key oncogenes associated with tumor growth.
  3. Neuroblastoma and Osteosarcoma: Shows promise in inhibiting growth and inducing apoptosis in these malignancies through similar mechanisms.
Molecular Classification and PROTAC Technology

GNE-987 as a BRD4-Targeting Proteolysis-Targeting Chimera (PROTAC)

GNE-987 is a heterobifunctional Proteolysis-Targeting Chimera (PROTAC) designed to selectively degrade Bromodomain-Containing Protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) protein family. Unlike conventional inhibitors that merely block protein activity, PROTACs like GNE-987 harness the ubiquitin-proteasome system to eliminate target proteins entirely. This molecule exhibits picomolar degradation activity, with a half-maximal degradation concentration (DC₅₀) of 0.03 nM in the EOL-1 acute myeloid leukemia cell line, making it one of the most potent BET degraders reported [1] [6]. Its sub-stoichiometric mode of action allows a single molecule to degrade multiple target proteins, enabling sustained pharmacological effects even after clearance from the system. GNE-987 is also engineered for use in PROTAC-Antibody Conjugates (PACs), enhancing tumor-specific delivery [1].

Table 1: Degradation Activity of GNE-987

Cell LineTarget ProteinDC₅₀ (nM)Application
EOL-1 (AML)BRD40.03PROTAC therapy
HL-60BRD40.03PROTAC therapy
EOL-1MYC oncoprotein0.03Transcription inhibition

Structural Components: BRD4 Bromodomain Binders and Von Hippel-Lindau E3-Ligase Recruitment

The structure of GNE-987 (Molecular Weight: 1096.31 g/mol; CAS: 2417371-71-0) integrates three key elements:

  • BRD4-Binding Motif: A potent BET inhibitor that binds equipotently to both bromodomains (BD1 and BD2) of BRD4, with half-maximal inhibitory concentrations (IC₅₀) of 4.7 nM (BD1) and 4.4 nM (BD2) [1] [5].
  • Von Hippel-Lindau Ligase (VHL) Recruiter: A ligand that recruits the VHL E3 ubiquitin ligase complex, essential for initiating ubiquitination.
  • Linker Architecture: A ten-methylene spacer chain (-CH₂-₁₀) connecting the BRD4 binder and VHL recruiter. This linker optimizes spatial flexibility for ternary complex formation [1] [3].

The stereochemistry of the linker is critical: The inactive enantiomer (S)-GNE-987 (epimer at the hydroxy-proline residue) binds BRD4 (IC₅₀: 4 nM BD1, 3.9 nM BD2) but fails to engage VHL, abrogating degradation activity [9]. This highlights the precision required in PROTAC design.

Table 2: Structural and Binding Properties of GNE-987

ComponentFunctionKey Metrics
BET binderTargets BRD4 BD1/BD2IC₅₀: 4.7 nM (BD1), 4.4 nM (BD2)
VHL ligandRecruits E3 ubiquitin ligaseTernary complex stability determinant
Decamethylene linkerOptimizes protein-protein distance10-atom spacer

Mechanism of Ternary Complex Formation for Ubiquitin-Proteasome Degradation

GNE-987 induces targeted degradation via a three-step mechanism:

  • Simultaneous Binding: GNE-987 bridges BRD4 and the VHL complex (VCB), forming a stable ternary complex (1:1:1 stoichiometry) [6].
  • Ubiquitination: The VHL complex transfers ubiquitin molecules to BRD4, tagging it for destruction.
  • Proteasomal Degradation: Ubiquitinated BRD4 is recognized and hydrolyzed by the 26S proteasome [1] [6].

Native mass spectrometry studies confirm that GNE-987 forms high-affinity ternary complexes with BRD4 bromodomains and VCB. At 20 µM PROTAC concentration, >80% of BRD4 and 70% of VCB are incorporated into the complex. The BRD4 BD1-VCB complex exhibits greater stability than the BD2-VCB variant, correlating with enhanced degradation efficiency [6]. This technique provides a high-throughput method to screen PROTAC efficacy by quantifying ternary complex abundance [3] [6].

Properties

Product Name

GNE-987

IUPAC Name

8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide

Molecular Formula

C56H67F2N9O8S2

Molecular Weight

1096.3 g/mol

InChI

InChI=1S/C56H67F2N9O8S2/c1-33-49(76-32-63-33)35-18-16-34(17-19-35)25-62-53(71)45-23-39(68)29-67(45)55(73)50(56(2,3)4)64-46(69)15-13-11-9-7-8-10-12-14-20-59-52(70)40-24-44-41(21-36(40)31-77(6,74)75)42-30-65(5)54(72)48-47(42)37(26-60-48)28-66(44)51-43(58)22-38(57)27-61-51/h16-19,21-22,24,26-27,30,32,39,45,50,60,68H,7-15,20,23,25,28-29,31H2,1-6H3,(H,59,70)(H,62,71)(H,64,69)/t39-,45+,50-/m1/s1

InChI Key

VTPSYVSGGUUAFN-GDNJTPAESA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O

Solubility

not available

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.